1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol
Description
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a hydroxyl group attached to a methylpropyl side chain. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H11BrOS |
|---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5(2)8(10)6-3-7(9)11-4-6/h3-5,8,10H,1-2H3 |
InChI Key |
BZMFUXLWSJRCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CSC(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the bromination of thiophene followed by the introduction of the methylpropyl side chain. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Grignard reaction with 2-methylpropan-1-ol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or organolithium reagents can be employed for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the dehalogenated thiophene derivative.
Substitution: The major products are substituted thiophenes with various functional groups.
Scientific Research Applications
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-3-yl)ethanone: Similar structure but with an ethanone side chain instead of a methylpropyl side chain.
1-(5-Bromothiophen-3-yl)-N,N-dimethylmethanamine: Contains a dimethylmethanamine group instead of a hydroxyl group.
1-((5-Bromothiophen-3-yl)methyl)piperazine: Features a piperazine ring attached to the thiophene ring.
Uniqueness
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol is unique due to the combination of the bromine atom and the hydroxyl group on the methylpropyl side chain. This structural arrangement imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(5-Bromothiophen-3-yl)-2-methylpropan-1-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a branched alcohol moiety. Its molecular formula is , with a molecular weight of approximately 264.18 g/mol. The presence of the bromine atom on the thiophene ring significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Utilizing bromo-substituted thiophenes.
- Alcohol Functionalization : Introducing the branched alcohol moiety through nucleophilic substitution or other organic transformations.
Research indicates that 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol may interact with various biological targets, including:
- Enzymatic Inhibition : Studies have shown potential inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may exhibit affinity for certain receptors, influencing signaling pathways related to inflammation and pain.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol:
- Anti-inflammatory Activity : Analogous compounds have shown significant anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
- Antimicrobial Properties : Research on related thiophene derivatives indicates potential antimicrobial activity, which warrants further exploration for 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol.
Comparative Analysis
To better understand the biological activity of 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol | Structure | Contains an amino group | Enhanced enzyme interaction |
| 3-Amino-1-(5-chlorothiophen-3-yl)-2-methylpropan-1-ol | - | Chlorine substitution | Varies in reactivity |
| 3-Amino-1-(5-fluorothiophen-3-yl)-2-methylpropan-1-ol | - | Fluorine substitution | Potentially increased lipophilicity |
Research Findings
Recent studies have highlighted the importance of halogen substitutions in enhancing the biological activities of thiophene derivatives. The presence of bromine in 1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol is expected to positively influence its pharmacological profile compared to other halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
